molecular formula C16H14ClFN2O6S B13347937 Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]- CAS No. 30885-83-7

Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-

Katalognummer: B13347937
CAS-Nummer: 30885-83-7
Molekulargewicht: 416.8 g/mol
InChI-Schlüssel: HKBZLILNSOAMCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl fluoride group and a 2-chloro-4-nitrophenoxy moiety. It is known for its reactivity and potential use in synthetic chemistry, biology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl fluoride with 4-(2-chloro-4-nitrophenoxy)butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise control of temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques such as recrystallization, distillation, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Hydrogen gas, tin(II) chloride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]- primarily involves its ability to inhibit serine proteases. The compound forms a covalent bond with the active site serine residue of the enzyme, leading to irreversible inhibition. This interaction disrupts the enzyme’s catalytic activity, making it a valuable tool for studying protease function and developing protease inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]- stands out due to its unique combination of functional groups, which confer specific reactivity and selectivity in chemical reactions. Its ability to form stable covalent bonds with serine residues makes it particularly valuable in enzyme inhibition studies and drug development .

Eigenschaften

CAS-Nummer

30885-83-7

Molekularformel

C16H14ClFN2O6S

Molekulargewicht

416.8 g/mol

IUPAC-Name

4-[4-(2-chloro-4-nitrophenoxy)butanoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C16H14ClFN2O6S/c17-14-10-12(20(22)23)5-8-15(14)26-9-1-2-16(21)19-11-3-6-13(7-4-11)27(18,24)25/h3-8,10H,1-2,9H2,(H,19,21)

InChI-Schlüssel

HKBZLILNSOAMCJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.